molecular formula C20H24O7 B12426083 Angiogenesis agent 1

Angiogenesis agent 1

Cat. No.: B12426083
M. Wt: 376.4 g/mol
InChI Key: UUJGQDYRNYTUFA-OUUBHVDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It acts as an activator of the hypoxia-inducible factor 1-alpha pathway and shows potential in diabetic hind limb ischemia research . This compound plays a significant role in promoting angiogenesis, the process of forming new blood vessels from pre-existing ones, which is crucial for various physiological and pathological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Angiogenesis Agent 1 involves the derivation of glycoside analogues from salidroside. The specific synthetic routes and reaction conditions are not extensively documented in the available literature. the general approach involves glycosylation reactions where salidroside is modified to produce the desired glycoside analogue.

Industrial Production Methods: Industrial production methods for this compound are not well-documented. Typically, large-scale production of such compounds would involve optimizing the synthetic routes for higher yields and purity, using advanced techniques like chromatography for purification.

Chemical Reactions Analysis

Types of Reactions: Angiogenesis Agent 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glycoside analogues, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Angiogenesis Agent 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study glycoside analogues and their chemical properties.

    Biology: Investigated for its role in promoting angiogenesis and its effects on endothelial cells.

    Medicine: Explored for its potential in treating conditions like diabetic hind limb ischemia by promoting blood vessel formation.

Mechanism of Action

Angiogenesis Agent 1 exerts its effects by activating the hypoxia-inducible factor 1-alpha pathway . This pathway plays a crucial role in cellular responses to low oxygen levels (hypoxia). The activation of hypoxia-inducible factor 1-alpha leads to the transcription of various genes involved in angiogenesis, promoting the formation of new blood vessels. The molecular targets and pathways involved include the interaction with hypoxia-inducible factor 1-alpha and its downstream signaling molecules.

Comparison with Similar Compounds

  • Vascular Endothelial Growth Factor (VEGF)
  • Angiopoietin-1 (Ang-1)
  • Fibroblast Growth Factor (FGF)

Properties

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[3-[(4-methoxyphenyl)methyl]phenoxy]oxane-3,4,5-triol

InChI

InChI=1S/C20H24O7/c1-25-14-7-5-12(6-8-14)9-13-3-2-4-15(10-13)26-20-19(24)18(23)17(22)16(11-21)27-20/h2-8,10,16-24H,9,11H2,1H3/t16-,17-,18+,19-,20-/m1/s1

InChI Key

UUJGQDYRNYTUFA-OUUBHVDSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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